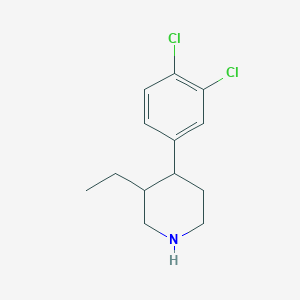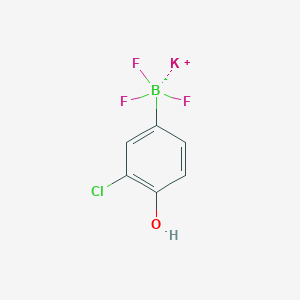
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate is a chemical compound with the molecular formula C6H4ClF3O. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
The synthesis of Potassium 3-chloro-4-hydroxyphenyltrifluoroborate typically involves the reaction of 3-chloro-4-hydroxyphenylboronic acid with potassium trifluoroborate. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve scaling up this reaction using larger reactors and more efficient purification techniques .
Análisis De Reacciones Químicas
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate is commonly used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This compound undergoes transmetalation with palladium catalysts, facilitating the coupling of aryl halides with boronic acids . The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate is extensively used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is employed as a reagent in various coupling reactions to synthesize complex organic molecules. In biology, it is used in the study of proteomics to label and identify proteins.
Mecanismo De Acción
The mechanism of action of Potassium 3-chloro-4-hydroxyphenyltrifluoroborate involves its role as a boron reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, transferring the boron moiety to the palladium center. This facilitates the formation of a new carbon-carbon bond between the aryl halide and the boronic acid . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst.
Comparación Con Compuestos Similares
Potassium 3-chloro-4-hydroxyphenyltrifluoroborate can be compared to other boron reagents used in Suzuki–Miyaura coupling reactions, such as Potassium phenyltrifluoroborate and Potassium 4-hydroxyphenyltrifluoroborate. While these compounds share similar reactivity and applications, this compound is unique due to the presence of the chloro and hydroxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions .
Propiedades
Número CAS |
1015082-74-2 |
|---|---|
Fórmula molecular |
C6H4BClF3KO |
Peso molecular |
234.45 g/mol |
Nombre IUPAC |
potassium;(3-chloro-4-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H4BClF3O.K/c8-5-3-4(7(9,10)11)1-2-6(5)12;/h1-3,12H;/q-1;+1 |
Clave InChI |
NLVUNZLQALXJBW-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=C(C=C1)O)Cl)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


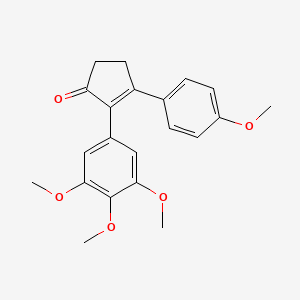
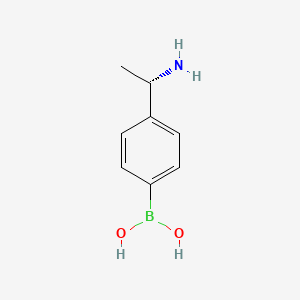
![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13470012.png)
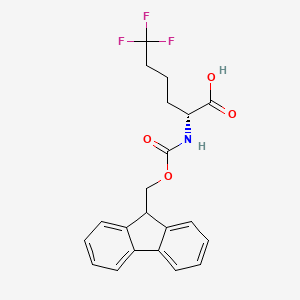
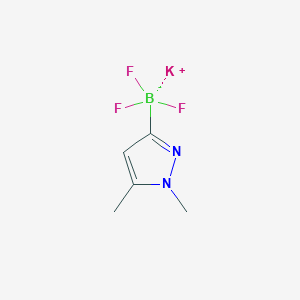


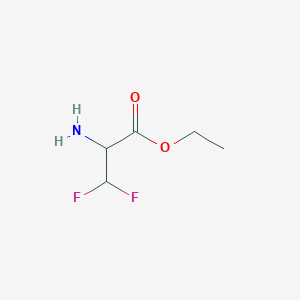

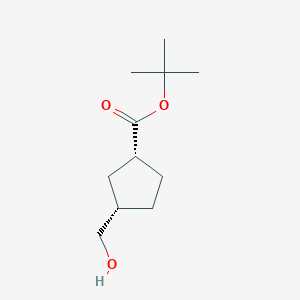
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B13470063.png)
![Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470065.png)
![Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470066.png)
